molecular formula C20H18O3 B13763982 BENZ(a)ANTHRACENE-8,9-DIOL, 8,9-DIHYDRO-12-(HYDROXYMETHYL)-7-METHYL-, trans- CAS No. 70206-45-0

BENZ(a)ANTHRACENE-8,9-DIOL, 8,9-DIHYDRO-12-(HYDROXYMETHYL)-7-METHYL-, trans-

Cat. No.: B13763982
CAS No.: 70206-45-0
M. Wt: 306.4 g/mol
InChI Key: JKOCLQQMJRIWJU-FXAWDEMLSA-N
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Description

The compound BENZ(a)ANTHRACENE-8,9-DIOL, 8,9-DIHYDRO-12-(HYDROXYMETHYL)-7-METHYL-, trans- (CAS: 83462-60-6) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a benz[a]anthracene backbone with hydroxyl groups at the 8,9-positions (dihydrodiol structure), a methyl group at position 7, and a hydroxymethyl group at position 12 in the trans configuration . This structural arrangement is critical to its reactivity, metabolic activation, and biological activity. Dihydrodiols of PAHs are often metabolic intermediates that undergo further oxidation to form diol epoxides, which are potent DNA-binding carcinogens .

Properties

CAS No.

70206-45-0

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

(8S,9S)-12-(hydroxymethyl)-7-methyl-8,9-dihydrobenzo[a]anthracene-8,9-diol

InChI

InChI=1S/C20H18O3/c1-11-13-7-6-12-4-2-3-5-14(12)19(13)16(10-21)15-8-9-17(22)20(23)18(11)15/h2-9,17,20-23H,10H2,1H3/t17-,20+/m0/s1

InChI Key

JKOCLQQMJRIWJU-FXAWDEMLSA-N

Isomeric SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1[C@@H]([C@H](C=C4)O)O)CO

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C(C(C=C4)O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenanthrene Backbone: This step involves the cyclization of appropriate precursors to form the phenanthrene structure.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or similar reagents.

    Hydroxymethylation: The hydroxymethyl group is added through reactions involving formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Metabolic Activation via Oxidation and Conjugation

trans-8,9-diol undergoes enzymatic oxidation and conjugation to form reactive intermediates. Key pathways include:

  • Epoxidation : Cytochrome P450 enzymes oxidize the aromatic ring to form epoxides (e.g., 3,4-epoxide), which are further hydrolyzed by epoxide hydrolase to dihydrodiols .

  • Methyl Group Hydroxylation : The 7-methyl group is oxidized to a hydroxymethyl group by microbial cytochrome P450 systems (e.g., Mycobacterium vanbaalenii PYR-1), forming 7-hydroxymethyl-12-methylbenz[a]anthracene .

  • Sulfation : Hydroxymethyl groups are sulfated by sulfotransferases, producing electrophilic sulfuric acid esters that bind to DNA .

Table 1: Enzymatic Oxidation of trans-8,9-diol and Related Substrates

SubstrateEnzyme SystemMajor ProductReference
trans-8,9-diol Rat liver microsomes3-Hydroxy, 4-hydroxy derivatives
7-Methyl-12-OHMBAM. vanbaalenii PYR-18,9-Dihydrodiol derivatives
DMBA (parent compound)Cytochrome P-450 BM-37-Hydroxymethyl-12-methylbenz[a]anthracene

Enzymatic Dihydrodiol Formation

trans-8,9-diol is a product of epoxide hydrolase activity on PAH epoxides. Rat liver microsomes convert DMBA (7,12-dimethylbenz[a]anthracene) into dihydrodiols via the following steps :

  • Epoxidation : Formation of 5,6-epoxide or 8,9-epoxide intermediates.

  • Hydrolysis : Epoxide hydrolase converts epoxides to trans-dihydrodiols, including trans-8,9-diol , with 100% optical purity in the 5S,6S conformation .

Key Finding : The 8,9-diol configuration enhances mutagenicity in mammalian cells when combined with metabolic activation by cytochrome P450 .

Sulfation and DNA Adduct Formation

The hydroxymethyl group in trans-8,9-diol is a target for sulfotransferases, leading to sulfation and subsequent DNA adduct formation:

  • Reaction :
    \text{7-OHM-12-MBA} + \text{PAPS} \xrightarrow{\text{SULT}} \text{7-SO}_3\text{H-12-MBA} + \text{PAP}
    (where PAPS = 3'-phosphoadenosine-5'-phosphosulfate)

  • Outcome : Sulfated derivatives form covalent bonds with DNA bases, primarily at guanine residues, initiating mutagenic events .

Table 2: Mutagenicity of trans-8,9-diol Derivatives in Cell Assays

CompoundMutagenic Activity (V79 cells)DNA Adduct FormationReference
trans-8,9-diol ModerateYes
7-SO3H-12-MBAHighYes
3,4-Diol of 7-OHM-12-MBAHighYes

4.1. Catalytic Hydrogenation

trans-8,9-diol can be synthesized via hydrogenation of benz[a]anthracene derivatives:

  • Conditions : Pd/C catalyst, H₂ (1 atm), 60°C, ethanol solvent.

  • Yield : ~75% with >95% trans selectivity .

4.2. Oxidation Reactions

  • Autoxidation : In aqueous solutions, trans-8,9-diol undergoes slow oxidation to quinones, facilitated by light or metal ions.

  • Enzymatic Oxidation : Horseradish peroxidase converts trans-8,9-diol to ortho-quinones, which are redox-active and generate reactive oxygen species .

Table 3: Synthetic Reaction Conditions for trans-8,9-diol

MethodReagents/ConditionsProduct PurityReference
Catalytic HydrogenationPd/C, H₂, 60°C, ethanol95%
Epoxide HydrolysisH₂O, epoxide hydrolase, pH 7.4100% trans

Stability and Degradation

  • Photodegradation : UV light (λ = 254 nm) degrades trans-8,9-diol into smaller aromatic fragments (e.g., naphthalene derivatives) within 24 hours.

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and polyaromatic residues.

Scientific Research Applications

(8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which (8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the phenanthrene backbone can interact with hydrophobic regions of biomolecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related PAH derivatives, focusing on substituent effects, metabolic activation, mutagenicity, and detoxification pathways.

Structural Analogues and Substituent Effects

2.1.1 Benz[a]anthracene-8,9-diol, 8,9-dihydro-7-methyl-, trans-
  • Key Difference : Lacks the hydroxymethyl group at position 12.
  • Methylation at position 7 is retained, which may stabilize diol epoxide formation .
2.1.2 7,12-Dimethylbenz[a]anthracene (DMBA)
  • Key Difference : Contains methyl groups at positions 7 and 12 instead of a hydroxymethyl group.
  • Impact: DMBA is a prototypical carcinogen metabolized to dihydrodiols and epoxides. Its 7,12-dimethyl structure enhances lipophilicity and metabolic activation to DNA-reactive intermediates, leading to high carcinogenic potency . The hydroxymethyl group in the target compound may introduce alternative metabolic pathways (e.g., conjugation) that reduce persistence or toxicity .
2.1.3 Benz[c]acridine-8,9-diol, 8,9-dihydro-7,10-dimethyl-, trans-
  • Key Difference : Features an acridine core (nitrogen-containing heterocycle) and dimethyl substituents.
  • However, the nitrogen atom may reduce epoxide stability compared to benz[a]anthracene derivatives .

Metabolic Activation and Detoxification

  • Target Compound: Forms diol epoxides at the 10,11-position, which bind to DNA . Not a substrate for dihydrodiol dehydrogenase (DDH), a detoxifying enzyme that oxidizes dihydrodiols to catechols. This may lead to accumulation and increased carcinogenic risk .
  • DMBA Dihydrodiols :
    • Rapidly metabolized to bay-region diol epoxides (e.g., 3,4-diol-1,2-epoxide), which are highly mutagenic .
    • Partial detoxification via DDH has been observed in related compounds .
  • Benz[c]acridine Derivatives: Limited data, but acridine dihydrodiols may undergo slower epoxidation due to steric and electronic effects .

Toxicity and Mutagenicity Data

Compound Test System Toxicity/Mutagenicity Reference
Target Compound Hamster ovary cells (SCE assay) 8 mg/L (sister chromatid exchange)
Target Compound Mouse lung cells 1 mg/L (malignant transformation)
DMBA Dihydrodiols Hamster embryo cells High malignant transformation
Benz[a]anthracene-8,9-diol (7-Me) Not reported Lower activity than DMBA Inferred

Physicochemical Properties

  • Epoxide Stability : The trans dihydrodiol configuration favors formation of stable diol epoxides, which are critical for DNA adduct formation .

Research Implications and Gaps

  • The hydroxymethyl group in the target compound may represent a novel metabolic modification that balances activation (epoxidation) and detoxification (conjugation).
  • Comparative studies on DNA adduct formation between the target compound and DMBA are needed to clarify relative carcinogenic potency.
  • The role of DDH in detoxifying structurally related dihydrodiols warrants further investigation .

Biological Activity

Benz(a)anthracene-8,9-diol, 8,9-dihydro-12-(hydroxymethyl)-7-methyl-, trans- is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention due to its biological activity, particularly in the context of carcinogenicity and mutagenicity. This article explores the compound's interactions with DNA, its metabolic pathways, and its overall biological implications.

Chemical Structure and Properties

Benz(a)anthracene and its derivatives are characterized by their fused aromatic rings, which contribute to their biological reactivity. The specific structure of the trans-diol derivative allows for unique interactions with cellular macromolecules.

DNA Interaction

Research indicates that benz(a)anthracene diols can form non-covalent complexes with DNA. The stereochemistry of these compounds significantly affects their binding affinity and subsequent reactions with DNA. For instance, studies show that the anti stereoisomers exhibit a higher association constant (850 ± 100 M1^{-1}) compared to the syn isomers, indicating a stronger tendency to intercalate into DNA structures .

The interaction leads to the formation of covalent adducts, which are critical in understanding the compound's carcinogenic potential. Approximately 13% of the anti stereoisomers bind covalently to DNA, compared to only 3% for syn stereoisomers . This difference suggests that the anti form may be more biologically active and potentially more carcinogenic.

Mutagenicity and Cytotoxicity

Benz(a)anthracene-8,9-diol has been shown to possess mutagenic properties. In vitro studies revealed that its metabolites induce mutations in bacterial systems at significantly higher rates compared to other PAHs. The diol epoxides derived from benz(a)anthracene are noted for their exceptional mutagenic activity, supporting the hypothesis that bay-region epoxides are particularly potent in causing genetic damage .

Carcinogenicity Assessment

A study involving mouse lung tissue demonstrated that various metabolites of benz(a)anthracene, including diols and epoxides, resulted in adenomas and carcinomas upon implantation into isologous mice . The findings underscore the compound's potential as a carcinogen.

Oxidative Stress and Genotoxicity

In clinical settings, exposure to benz(a)anthracene derivatives has been linked to increased oxidative stress markers and DNA damage. A cohort study involving children treated with Goeckerman therapy showed elevated levels of BPDE-DNA adducts post-treatment, indicating a direct relationship between treatment exposure and genotoxic effects .

Summary of Biological Activity

Biological Activity Observations
DNA Binding AffinityHigher for anti stereoisomers (850 ± 100 M1^{-1})
Covalent Adduct Formation13% for anti; 3% for syn
MutagenicitySignificant in bacterial assays; 15-35 times more than non-bay region compounds
Carcinogenic PotentialInduces tumors in animal models; associated with oxidative stress markers

Q & A

Q. What are the established synthesis protocols for trans-BENZ(a)ANTHRACENE-8,9-DIOL derivatives?

Methodological Answer: The synthesis typically involves oxidation of the parent polycyclic aromatic hydrocarbon (PAH) or its methyl-substituted analogs. For example:

  • Oxidation : Use oxidizing agents like peracids or enzymatic systems (e.g., cytochrome P450) to generate dihydrodiol intermediates. For substituted derivatives like 7-methyl variants, the parent hydrocarbon (e.g., 7-methylbenz[a]anthracene) is first purified via recrystallization .
  • Purification : Employ column chromatography or recrystallization in solvents like ethanol or toluene to isolate dihydrodiols.
  • Characterization : Validate structural integrity using UV spectroscopy (absorption maxima ~260-290 nm), NMR (to confirm trans-diol configuration and substituent positions), and mass spectrometry (to verify molecular weight and fragmentation patterns) .

Q. How is the purity and stability of this compound assessed in experimental settings?

Methodological Answer:

  • Purity : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Compare retention times with certified standards (e.g., 9-methylbenz[a]anthracene standard solutions) .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor decomposition via LC-MS or UV spectroscopy. Store in inert solvents (e.g., toluene) at -20°C to prevent oxidation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (NIOSH-approved N95 masks) is advised if airborne particles are generated .
  • Decontamination : Clean spills with absorbent materials (e.g., vermiculite) and 70% ethanol. Avoid dry sweeping to prevent dispersion .
  • Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste, complying with EPA/DOT regulations .

Advanced Research Questions

Q. How can researchers design experiments to compare the mutagenic potency of this compound with other dihydrodiols?

Methodological Answer:

  • Ames Test : Use Salmonella typhimurium strains TA98 and TA100 to assess frameshift and base-pair mutations. Include metabolic activation systems (e.g., S9 liver homogenate) to mimic mammalian metabolism .
  • Dose-Response Analysis : Expose cells to varying concentrations (0.1–100 µg/mL) and calculate mutation frequencies. Normalize data to positive controls (e.g., 8-N-Methyl-N'-nitro-N-nitrosoguanidine) .
  • Statistical Validation : Apply ANOVA to compare mutation rates across dihydrodiols (e.g., 8,9-dihydroxy vs. 3,4-dihydroxy derivatives) and assess significance (p < 0.05) .

Q. What experimental approaches elucidate the role of the 12-(hydroxymethyl) substituent in carcinogenicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs lacking the hydroxymethyl group and compare their mutagenic/carcinogenic activity in vitro (e.g., Ames test) and in vivo (e.g., mouse skin tumorigenesis models) .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., epoxides or quinones) formed via enzymatic oxidation. Compare metabolic pathways with unsubstituted benz[a]anthracene dihydrodiols .

Q. How can contradictory data on metabolic activation pathways be resolved?

Methodological Answer:

  • Cross-Validation : Replicate studies using identical cell lines (e.g., mouse embryo fibroblasts) and metabolic activation systems. Control for variables like S9 fraction batch and incubation time .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 7-methyl-d3) to track metabolic fate via mass spectrometry. Compare metabolite profiles across labs to identify inconsistencies .

Q. What advanced techniques are used to study DNA adduct formation by this compound?

Methodological Answer:

  • 32P-Postlabeling : Isolate DNA from treated cells, digest with nucleases, and label adducts with [γ-32P]ATP. Separate adducts via TLC and quantify using autoradiography .
  • Mass Spectrometry : Use high-resolution LC-Orbitrap MS to identify adduct structures (e.g., guanine adducts at N2 or C8 positions) and quantify adduct levels in exposed tissues .

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